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Compound of Interest

Compound Name:
4-Morpholinobutanoic acid

hydrochloride

CAS No.: 39493-84-0

Cat. No.: B1610657

Get Quote

Executive Summary & Chemical Context
4-Morpholinobutanoic acid hydrochloride (CAS: 10272-35-2 / 5917-41-9 analog) serves as

a vital heterobifunctional linker and buffering agent in drug development.[1] Its dual functionality

—a morpholine ring (secondary amine derivative) and a carboxylic acid tail—makes it highly

sensitive to pH environments.

For researchers, the critical quality attribute (CQA) is confirming the protonation state. In the

solid state, the hydrochloride salt exists as a cationic acid (Morpholinium+ / -COOH), whereas

the free base typically adopts a zwitterionic structure (Morpholinium+ / -COO⁻).[1] IR

spectroscopy is the definitive method to distinguish these forms without dissolving the sample.
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Feature HCl Salt (Target)
Free Base

(Alternative)

Performance

Implication

Dominant Carbonyl
1700–1740 cm⁻¹

(COOH)

1550–1610 cm⁻¹

(COO⁻)

HCl form ensures

acidic solubility; Free

base may aggregate.

[1]

N-H Region
Broad, complex

(2400–3000 cm⁻¹)
Broad, overlapping

HCl salt shows

"ammonium band"

fine structure.[1]

Hygroscopicity
High (Water bands

~3400 cm⁻¹)
Moderate

HCl salt requires rapid

ATR handling to avoid

moisture artifacts.[1]

Structural Analysis & Expected IR Peaks
The spectrum of 4-Morpholinobutanoic acid HCl is a superposition of three distinct vibrational

zones: the Morpholinium Cation, the Carboxylic Acid, and the Alkyl Chain.

A. The "Fingerprint" Table (HCl Salt)
Data synthesized from morpholine HCl and amino acid HCl references.
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Frequency
(cm⁻¹)

Intensity
Functional
Group

Vibrational
Mode

Diagnostic
Note

2800 – 3200 Strong, Broad N–H⁺ / O–H
Ammonium

Stretch

Overlaps with C-

H stretches.[1][2]

Look for "Fermi

resonance" sub-

bands typical of

amine salts.

~1715 – 1735 Very Strong –COOH C=O[1] Stretch

The Primary

Identifier.

Indicates the

carboxylic acid is

protonated (not a

carboxylate).

1200 – 1250 Strong –COOH C–O Stretch

Coupled with O-

H in-plane

bending.

1080 – 1120 Medium-Strong Morpholine Ring C–O–C Stretch

Characteristic

ether linkage of

the morpholine

ring.[1]

~1400 – 1460 Medium –CH₂– CH₂ Scissoring

Adjacent to the

electron-

withdrawing N+

center.[1]

~2400 – 2800 Medium, Broad N–H⁺
Combination

Bands

Often appears as

a "staircase" of

broad bands;

definitive for

amine

hydrochlorides.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Morpholin-4-yl-propionic-acid-hydrochloride
https://webspectra.chem.ucla.edu/irtable.html
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Morpholin-4-yl-propionic-acid-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Morpholin-4-yl-propionic-acid-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Morpholin-4-yl-propionic-acid-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


600 – 800 Medium C–Cl / Lattice Lattice Modes

Specific to the

crystal packing of

the HCl salt.

B. Comparative Analysis: HCl Salt vs. Zwitterion
The most common error in QC is misidentifying the Zwitterion (Free Base) as the HCl salt.

The HCl Salt Spectrum: Shows a sharp, intense peak at ~1725 cm⁻¹. This confirms the

presence of the C=O double bond in a neutral carboxylic acid group (-COOH).

The Zwitterion Spectrum: The 1725 cm⁻¹ peak disappears or is drastically reduced. Instead,

two new strong bands appear:

~1550–1610 cm⁻¹: Asymmetric Carboxylate (-COO⁻) stretch.[1]

~1380–1420 cm⁻¹: Symmetric Carboxylate (-COO⁻) stretch.

Expert Insight: If your "HCl salt" sample lacks a strong peak above 1700 cm⁻¹ and instead

shows a strong doublet around 1580/1400 cm⁻¹, your sample has likely degraded or was not

fully acidified during synthesis.

Experimental Protocol: Handling Hygroscopic Salts
Challenge: 4-Morpholinobutanoic acid HCl is hygroscopic.[1] Moisture absorption creates a

broad water band (3300–3500 cm⁻¹) that obscures the critical N-H stretching region.

Method A: Diamond ATR (Recommended)
Self-validating step: The speed of analysis minimizes atmospheric water absorption.[1]
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Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background

scan (air) immediately prior to sampling.[1]

Sample Loading: Place a small amount (~5 mg) of the solid powder directly onto the crystal.

Compression: Apply high pressure using the anvil. Note: Ensure the sample is pulverized;

large crystals can damage ZnSe.

Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16–32).

Validation: Check the region around 2350 cm⁻¹ for CO₂ doublets. If negative peaks appear,

re-run the background.

Method B: KBr Pellet (Traditional)
Use only if ATR is unavailable or for high-resolution structural filing.[1]

Drying: Dry the KBr powder and the sample in a vacuum oven at 60°C for 2 hours before

mixing.

Grinding: Mix sample:KBr in a 1:100 ratio. Grind quickly in an agate mortar. Do not over-

grind to avoid moisture uptake.[1]

Pressing: Press at 8–10 tons for 2 minutes under vacuum.

QC Check: A clear, transparent disc indicates a good pellet. Cloudy discs suggest moisture

(broad band at 3400 cm⁻¹) or poor grinding (sloping baseline).[1]

Visualizing the Characterization Logic
The following diagram illustrates the decision logic for validating the material identity using IR

peaks.
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Acquire IR Spectrum
(4000 - 600 cm⁻¹)

Check 1700-1750 cm⁻¹ Region

Is there a strong
peak at ~1725 cm⁻¹?

Peak Present
(COOH confirmed)

Yes

Peak Absent/Weak
(COO⁻ indicated)

No

Check 2400-3000 cm⁻¹ Check 1550-1610 cm⁻¹

Broad 'Staircase' Bands?
(Ammonium Salt)

Strong Doublet?
(Asym/Sym Carboxylate)

CONFIRMED:
HCl Salt Form
(Cationic Acid)

IDENTIFIED:
Free Base / Zwitterion

(Degraded or Incorrect Form)

Yes Yes

Click to download full resolution via product page

Caption: Decision tree for distinguishing 4-Morpholinobutanoic acid HCl from its free base

zwitterion using characteristic IR bands.
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Troubleshooting & Anomalies
Observation Root Cause Corrective Action

Broad hump at 3400 cm⁻¹
Hygroscopic water absorption.

[1]

Dry sample in vacuum

desiccator over P₂O₅ for 24h.

Use ATR.

Split Carbonyl Peak (1710 &

1730)

Crystal polymorphism or

Rotamers.[1]

Common in flexible alkyl

chains. Not a purity failure if

both are >1700.

Missing 1725 peak, strong

1580 peak

Sample has converted to

Zwitterion.[1]

The sample may have been

neutralized or exposed to high

humidity/base.

Weak 2500-3000 region
Poor contact (ATR) or

scattering (KBr).[1]

ATR: Increase anvil pressure.

KBr: Regrind sample to finer

powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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